Information on the compound can be found in various chemical databases such as PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID 3854666. Available from], ChEBI [EMBL-EBI. CHEBI: Chemistry Ontology for Biological Information. Available from: ], however, these resources focus on descriptive information like structure and properties, not specific research applications.
A search of scientific literature databases yielded no published research directly investigating the properties or applications of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea.
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, with the molecular formula C13H10BrN3O4, is a chemical compound that exhibits notable structural characteristics. It features a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. This compound appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol . Its unique structure contributes to its potential biological activities and applications in various fields.
The chemical reactivity of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group. These groups can participate in various reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor. This receptor is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth .
The synthesis of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea typically involves multiple steps:
These methods allow for the controlled synthesis of this compound with specific functional groups .
The primary application of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea lies in pharmacology as a CXCR2 antagonist. Its potential therapeutic uses include:
Additionally, its unique chemical structure makes it a candidate for further research in drug development .
Interaction studies involving 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling .
Several compounds share structural similarities with 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | Urea with bromine, hydroxyl, and nitro groups | CXCR2 antagonist |
SB225002 | Similar structure; selective CXCR2 antagonist | Anti-inflammatory |
N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea | Similar but varies in nitrogen substitution | Potentially similar activity |
N-(4-Nitrophenyl)-N′-(bromophenyl)urea | Lacks hydroxyl; retains nitro and bromine | Varies; less studied |
The uniqueness of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea lies in its specific combination of functional groups that enhance its biological activity while providing avenues for further chemical modification.
Irritant